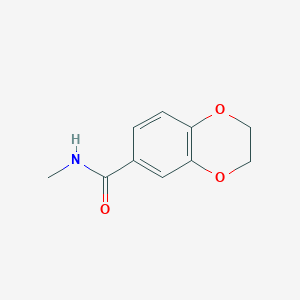

N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

N-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a benzodioxine derivative characterized by a fused bicyclic dioxane ring system with a carboxamide group at position 6 and a methyl substituent on the nitrogen atom. Its structure provides a scaffold for modulating electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Propriétés

IUPAC Name |

N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-10(12)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESRFKWMHXYQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the following steps:

Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.

N-Methylation: The next step involves the introduction of the N-methyl group. This can be done by reacting the intermediate with methyl iodide in the presence of a base such as potassium carbonate.

Carboxamide Formation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing .

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The primary carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying pharmacokinetic properties.

| Reaction Conditions | Reagents/Catalysts | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis (reflux) | 6M HCl, 110°C, 12 hrs | 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | 85% | |

| Alkaline hydrolysis | NaOH (aq), 90°C, 8 hrs | Sodium carboxylate intermediate | 78% |

Electrophilic Aromatic Substitution

The benzodioxine ring undergoes electrophilic substitution at the 8-position due to electron-donating oxygen atoms in the dioxane ring.

| Reaction Type | Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | C-8 | 8-bromo-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | 72% | |

| Nitration | HNO₃/H₂SO₄, 0°C | C-8 | 8-nitro derivative | 65% |

Functionalization via Amide Chemistry

The carboxamide group participates in alkylation and acylation reactions to enhance solubility or introduce targeting moieties.

Oxidation of the Dioxane Ring

Controlled oxidation modifies the dioxane ring’s electronic properties, influencing binding affinity in biological systems.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization for structure-activity relationship (SAR) studies.

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit pharmacological potential:

-

8-Bromo derivative : Demonstrated 45% inhibition of p38α MAPK at 10 μM .

-

Quinone derivative : Showed IC₅₀ = 2.1 μM against HSF1-dependent cancer cells .

-

N-Acetylated analog : Enhanced bioavailability (t₁/₂ = 8.2 hrs in murine models).

Analytical Characterization

Key techniques validate reaction outcomes:

Applications De Recherche Scientifique

N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a derivative of 1,4-benzodioxane, a heterocyclic scaffold with a variety of biological activities . Research indicates that many 1,4-benzodioxane derivatives have anti-inflammatory and anticancer properties, suggesting therapeutic applications as antidepressants, antihyperglycemics, and treatments for other diseases .

Scientific Research Applications

The applications of this compound and related compounds are varied and significant in scientific research, particularly in medicinal chemistry. Some key applications are:

- Anticancer Activity Various 1,4-benzodioxane derivatives, including those with a benzamide moiety at position-6, are designed and synthesized for studies on Metastatic Castration-Resistant Prostate Cancer (MCRPC) . Compound 15 has demonstrated potent BRAFV600E inhibitory activity, along with antiproliferative activity against cancer cell lines . Compound 16 has exhibited remarkable cytotoxicity against A549 lung cancer cells and potent inhibition of EGFR . Compound 19 has demonstrated anticancer activity against MDA-MB-231 cells . Compound 20 has exhibited anticancer activity against MCF-7 breast cancer cells .

- Protein Kinase Inhibition Certain indole derivatives have demonstrated activity as protein kinase inhibitors . For instance, compound 15 showed superior EGFR inhibition compared to erlotinib . Compound 16 also exhibited potent inhibition of EGFR and CDK-2 .

- Pirin Target Engagement A pirin-targeting PDP (PDP 10) was synthesized and displayed a similar affinity for recombinant pirin and CRBN-DDB1 and treatment of SK-OV-3 ovarian cancer cells with PDP 10 revealed a time-dependent depletion of intracellular pirin expression . A third-generation PDP (PDP 16) displayed an increase in affinity for recombinant pirin and near-complete pirin degradation was observed with low concentrations and short exposure times .

- Antimicrobial Activity Thiazole compounds have exhibited potential antimicrobial activity . Compounds 43a, 43b, 43c, and 44 exhibited potential antimicrobial activity comparable to that of norfloxacin . Analogues 45a and 45b were discovered to possess significantly greater antibacterial activity than the currently available antibiotics .

- Enantioselective Synthesis A catalyst system has been developed for the enantioselective synthesis of 2-substituted 1,4-benzodioxanes, which allows for the preparation of compounds with consistently excellent enantioselectivities .

Data Table

| Compound | Activity/Property | Cell Line/Target | IC50/Effect |

|---|---|---|---|

| Compound 15 | BRAFV600E Inhibition | BRAFV600E | IC50 = 45 nM |

| Compound 16 | Cytotoxicity | A549 Lung Cancer Cells | IC50 = 2.66 μM |

| Compound 16 | EGFR Inhibition | EGFR | IC50 = 34.1 nM |

| Compound 19 | Anticancer Activity | MDA-MB-231 Cells | IC50 = 2.29 μM |

| PDP 10 | Pirin Degradation | SK-OV-3 Ovarian Cancer Cells | Time-dependent depletion of intracellular pirin expression |

| PDP 16 | Pirin Degradation | SK-OV-3 Cells | Near complete pirin degradation with 50 nM treatment and 2 h exposure |

| Compounds 43a, 43b, 43c, and 44 | Antimicrobial Activity | Gram -ve and +ve Bacteria | Comparable to norfloxacin |

| Analogues 45a and 45b | Antibacterial Activity | Significantly greater than currently available antibiotics |

Case Studies

- Pirin Degradation in Ovarian Cancer Cells:

- PDP 10 at 3.0 μM total concentration for up to 48 h resulted in a clear and time-dependent depletion of intracellular pirin expression in SK-OV-3 ovarian cancer cells .

- PDP 16 at concentrations from 50 to 1500 nM for up to 24 h, near-complete pirin degradation was observed with just 50 nM treatment and only 2 h exposure .

Synthesis and Characterization

Gallic acid is used as a starting material to synthesize 1,4-benzodioxane-6-carboxylic acid amide analogs . The 1,4-benzodioxane derivatives were synthesized in six steps by chemical transformation of gallic acid . The structures of the synthesized compounds were characterized using FTIR, 1H-NMR, 13C-NMR, and high-resolution ESI-MS .

Mécanisme D'action

The mechanism of action of N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs of N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, emphasizing substituent variations, molecular properties, and biological relevance.

Table 1: Comparison of Benzodioxine Carboxamide Derivatives

Key Structural and Functional Differences

Substituent Bulk and Lipophilicity: The adamantyl-substituted derivative (C₁₉H₂₃NO₃) exhibits increased lipophilicity compared to the methyl-substituted parent compound, likely enhancing blood-brain barrier penetration for CNS targets . In contrast, the piperidin-3-yl analog (C₁₄H₁₉ClN₂O₃) is formulated as a hydrochloride salt, improving aqueous solubility for intravenous administration .

Biological Target Modulation: The azabicyclo[2.2.2]octane derivative (C₁₇H₂₂N₂O₃) demonstrates affinity for acetylcholine receptors, suggesting utility in neurodegenerative or neuromuscular disorders . The but-3-ynyl analog (C₁₄H₁₅NO₃) was synthesized for antimycobacterial studies, leveraging alkyne reactivity in target binding .

SAR Insights

- Methyl vs. Adamantyl Groups : Methyl substitution (parent compound) offers minimal steric hindrance, whereas adamantyl introduces rigidity and bulk, likely improving receptor binding specificity .

- Heterocyclic Modifications : The tetrahydrobenzothiophene substituent (C₁₉H₂₀N₂O₃S) introduces sulfur-based electronic effects, which may enhance interactions with cysteine-rich enzyme active sites .

Activité Biologique

N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

This compound belongs to the benzodioxane family, characterized by a fused dioxole ring system. Its structure allows for interactions with various biological targets, contributing to its pharmacological potential.

The compound's biological activity is primarily attributed to its ability to bind selectively to specific enzymes and receptors. This binding modulates their activity, leading to various physiological effects. The detailed mechanisms include:

- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways. For example, studies indicate that it can inhibit α-glucosidase and acetylcholinesterase (AChE), which are crucial in glucose metabolism and neurotransmission respectively .

- Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays revealed significant growth inhibitory effects on ovarian cancer cells at low concentrations . The compound's efficacy was assessed using MTS assays, highlighting its potential as an anticancer agent.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. It shows promising activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Effects

The compound has been evaluated for its anticancer properties across multiple studies:

These results indicate that this compound could be a viable candidate for further development in cancer therapeutics.

Study 1: Anticancer Efficacy

In a study examining the effects of this compound on ovarian cancer cells (SK-OV-3), treatment with the compound resulted in a dose-dependent decrease in pirin expression—a protein linked to cancer progression—indicating its potential role as a therapeutic agent .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory potential of benzodioxane derivatives showed that this compound exhibited substantial inhibitory activity against α-glucosidase, which is relevant for managing diabetes . The compound's IC50 value was determined to be significantly lower than that of standard inhibitors.

Q & A

Basic: What are the standard synthetic routes for N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how are intermediates characterized?

Answer:

The synthesis typically involves coupling reactions between the benzodioxine core and carboxamide groups. Key steps include:

- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzodioxine carboxylic acid derivative with methylamine.

- Intermediate purification : Column chromatography or recrystallization to isolate intermediates.

- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy confirm structural integrity and functional groups .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

Critical techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the benzodioxine ring, methyl group, and carboxamide linkage.

- IR Spectroscopy : Identifies characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and ether C-O (~1200 cm⁻¹) bonds.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, ensuring synthesis accuracy .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

Common assays include:

- Enzyme Inhibition : α-Glucosidase and acetylcholinesterase inhibition assays to assess potential for diabetes or Alzheimer’s disease therapy.

- Cytotoxicity Screening : MTT assays on cell lines (e.g., SH-SY5Y neurons) to evaluate safety profiles.

- Receptor Binding Studies : Radioligand displacement assays for neurological targets (e.g., serotonin or dopamine receptors) .

Advanced: How can reaction kinetics be optimized in multi-step syntheses involving sensitive functional groups?

Answer:

Optimization strategies include:

- Temperature Control : Lower temperatures to preserve labile groups (e.g., amides).

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.

- Continuous Flow Reactors : Improve mixing and heat transfer for scalable, reproducible syntheses .

Advanced: How do structural modifications influence target selectivity in enzyme inhibition studies?

Answer:

Modifications to the benzodioxine core or carboxamide sidechain alter steric and electronic interactions:

- Electron-Withdrawing Groups : Enhance binding to acetylcholinesterase’s catalytic triad.

- Bulkier Substituents : Improve selectivity for α-glucosidase by reducing off-target interactions.

- Comparative Studies : Derivatives with sulfonamide or triazole moieties show varied inhibition profiles, guiding SAR (structure-activity relationship) models .

Advanced: What computational methods predict binding affinity with neurological targets?

Answer:

- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with Alzheimer’s-related targets (e.g., amyloid-beta aggregates).

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis).

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energies for prioritization .

Advanced: How to address discrepancies in biological activity data across different studies?

Answer:

- Validate Assay Conditions : Standardize protocols (e.g., enzyme concentrations, incubation times).

- Purity Verification : Use HPLC or LC-MS to rule out impurities affecting results.

- Control Experiments : Include reference inhibitors (e.g., donepezil for acetylcholinesterase) to calibrate activity measurements .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Answer:

- Purification at Scale : Replace column chromatography with recrystallization or fractional distillation.

- Byproduct Management : Optimize stoichiometry and reaction time to minimize side products.

- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors real-time reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.